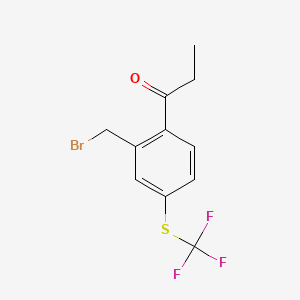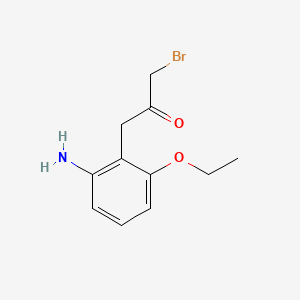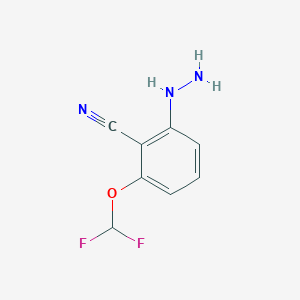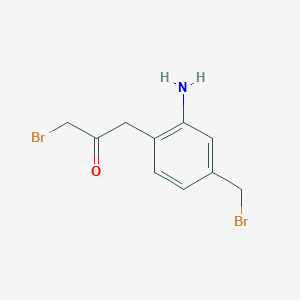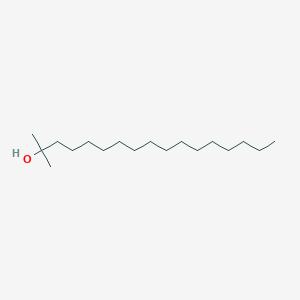
2-Methylheptadecan-2-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methylheptadecan-2-ol is an organic compound with the molecular formula C18H38O It is a tertiary alcohol, characterized by the presence of a hydroxyl group (-OH) attached to the second carbon of a methyl-substituted heptadecane chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methylheptadecan-2-ol can be achieved through several methods. One common approach involves the reduction of 2-Methylheptadecan-2-one using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction typically occurs in an inert solvent like tetrahydrofuran (THF) under controlled temperature conditions.
Industrial Production Methods
Industrial production of this compound may involve catalytic hydrogenation of 2-Methylheptadecan-2-one. This process uses a metal catalyst, such as palladium on carbon (Pd/C), under high pressure and temperature to facilitate the reduction reaction.
Analyse Chemischer Reaktionen
Types of Reactions
2-Methylheptadecan-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form 2-Methylheptadecan-2-one using oxidizing agents like chromium trioxide (CrO3) or potassium permanganate (KMnO4).
Reduction: As mentioned earlier, the reduction of 2-Methylheptadecan-2-one yields this compound.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with reagents like thionyl chloride (SOCl2) to form 2-Methylheptadecyl chloride.
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO3) in acetic acid (CH3COOH) or potassium permanganate (KMnO4) in an alkaline medium.
Reduction: Sodium borohydride (NaBH4) in methanol (CH3OH) or lithium aluminum hydride (LiAlH4) in tetrahydrofuran (THF).
Substitution: Thionyl chloride (SOCl2) in the presence of pyridine (C5H5N).
Major Products Formed
Oxidation: 2-Methylheptadecan-2-one.
Reduction: this compound.
Substitution: 2-Methylheptadecyl chloride.
Wissenschaftliche Forschungsanwendungen
2-Methylheptadecan-2-ol has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of other organic compounds and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biological membranes.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.
Industry: Utilized in the production of specialty chemicals, surfactants, and lubricants.
Wirkmechanismus
The mechanism of action of 2-Methylheptadecan-2-ol involves its interaction with specific molecular targets and pathways. As a tertiary alcohol, it can participate in hydrogen bonding and hydrophobic interactions, affecting the structure and function of biological membranes. Its hydroxyl group can also undergo chemical modifications, leading to the formation of active metabolites that exert various biological effects.
Vergleich Mit ähnlichen Verbindungen
2-Methylheptadecan-2-ol can be compared with other similar compounds, such as:
2-Methylheptadecan-2-one: The ketone analog of this compound, which can be interconverted through oxidation and reduction reactions.
2-Methylheptadecane: The hydrocarbon analog, lacking the hydroxyl group, which affects its chemical reactivity and physical properties.
Heptadecan-2-ol: A similar alcohol with a different substitution pattern, leading to variations in its chemical and biological properties.
Eigenschaften
CAS-Nummer |
35177-29-8 |
|---|---|
Molekularformel |
C18H38O |
Molekulargewicht |
270.5 g/mol |
IUPAC-Name |
2-methylheptadecan-2-ol |
InChI |
InChI=1S/C18H38O/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(2,3)19/h19H,4-17H2,1-3H3 |
InChI-Schlüssel |
FMPFPPIRHUYHKY-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCCC(C)(C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


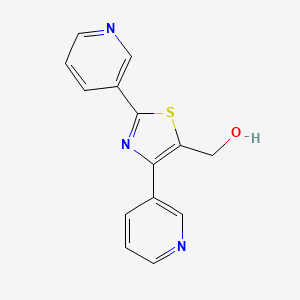
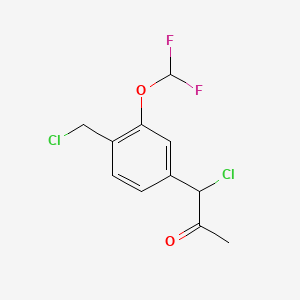
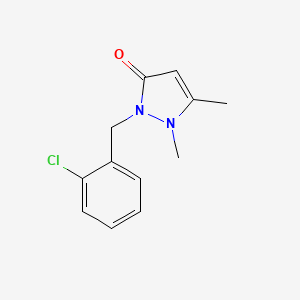
![1,3,5-Triazine, 2,4-bis([1,1'-biphenyl]-4-yl)-6-(9,9'-spirobi[9H-fluoren]-2-yl)-](/img/structure/B14054371.png)
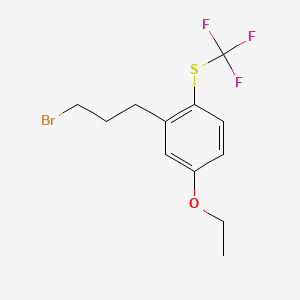
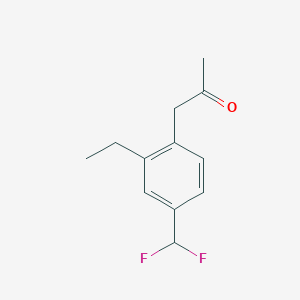
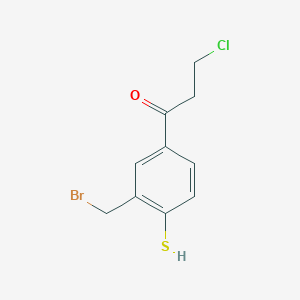
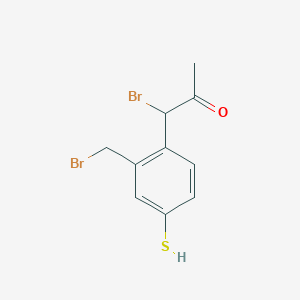
![4-[(10S,13R)-10,13-dimethyl-3,7,12-tris(oxidanyl)-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid](/img/structure/B14054386.png)

